molecular formula C15H13Cl2N3O6S B14241774 2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide CAS No. 356526-31-3

2-(2,4-dichlorophenoxy)-N'-[(2-nitrophenyl)sulfonyl]propanehydrazide

Katalognummer: B14241774
CAS-Nummer: 356526-31-3
Molekulargewicht: 434.3 g/mol
InChI-Schlüssel: VHKMKZDZCAOLID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a nitrophenylsulfonyl group, and a propanehydrazide moiety, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of nitrophenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, inhibiting or modulating their activity.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, leading to its observed biological effects[][6].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,4-dichlorophenoxy)-N’-[(2-nitrophenyl)sulfonyl]propanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

356526-31-3

Molekularformel

C15H13Cl2N3O6S

Molekulargewicht

434.3 g/mol

IUPAC-Name

2-(2,4-dichlorophenoxy)-N'-(2-nitrophenyl)sulfonylpropanehydrazide

InChI

InChI=1S/C15H13Cl2N3O6S/c1-9(26-13-7-6-10(16)8-11(13)17)15(21)18-19-27(24,25)14-5-3-2-4-12(14)20(22)23/h2-9,19H,1H3,(H,18,21)

InChI-Schlüssel

VHKMKZDZCAOLID-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.